2-Chloro-1,1,1,4,4,4-hexafluorobutane
Overview
Description
2-Chloro-1,1,1,4,4,4-hexafluorobutane is a chemical compound with the molecular formula C4H3ClF6. It is a clear liquid with a molecular weight of 200.51 g/mol . This compound is known for its unique properties due to the presence of both chlorine and fluorine atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of 1,1,1,4,4,4-hexafluorobutane with chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine.
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are meticulously controlled to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated organic compounds, while oxidation reactions may produce carbonyl-containing derivatives .
Scientific Research Applications
2-Chloro-1,1,1,4,4,4-hexafluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is utilized in studies involving fluorinated analogs of biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,1,1,4,4,4-Hexafluorobutane: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Bromo-1,1,1,4,4,4-hexafluorobutane: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
Uniqueness: 2-Chloro-1,1,1,4,4,4-hexafluorobutane is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired .
Properties
IUPAC Name |
2-chloro-1,1,1,4,4,4-hexafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF6/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWBNUKNNTMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371468 | |
Record name | 2-chloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-43-1 | |
Record name | 2-chloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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